molecular formula C15H16N2O5S B10910428 Ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-methyl-3-furoyl)amino]thiophene-2-carboxylate

Ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-methyl-3-furoyl)amino]thiophene-2-carboxylate

Cat. No.: B10910428
M. Wt: 336.4 g/mol
InChI Key: WYJKPVZGWPKYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an aminocarbonyl group, a methyl group, and a furan ring attached to the thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-METHYL-5-[(3-NITROANILINO)CARBONYL]-2-[(PHENYLACETYL)AMINO]-3-THIOPHENECARBOXYLATE
  • ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-({2,2,2-TRICHLORO-1-[(4-FLUOROBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE

Uniqueness

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-carbamoyl-3-methyl-5-[(2-methylfuran-3-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C15H16N2O5S/c1-4-21-15(20)11-7(2)10(12(16)18)14(23-11)17-13(19)9-5-6-22-8(9)3/h5-6H,4H2,1-3H3,(H2,16,18)(H,17,19)

InChI Key

WYJKPVZGWPKYND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)N)C

solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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